2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide
CAS No.: 922812-92-8
VCID: VC4435185
Molecular Formula: C17H13Cl2N3O3S
Molecular Weight: 410.27
* For research use only. Not for human or veterinary use.

Description |
2,5-Dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic organic compound that belongs to the sulfonamide class. This compound is notable for its complex chemical structure, which includes a benzenesulfonamide core substituted with dichloro groups and a methoxypyridazinylphenyl moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. SynthesisThe synthesis of 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the necessary intermediates. Techniques such as controlled temperature and pressure conditions, along with purification methods like recrystallization or chromatography, are crucial for optimizing yield and purity. Monitoring the reaction progress can be achieved using thin-layer chromatography (TLC) to ensure completion before proceeding to subsequent steps. Biological ActivityAs a sulfonamide derivative, 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide may exhibit antimicrobial activity by inhibiting folic acid synthesis in bacteria. Additionally, preliminary studies suggest potential antitumor properties due to its ability to form hydrogen bonds and engage in π-π interactions with biological macromolecules. These interactions can modulate enzyme activity or receptor function, influencing various biochemical pathways.
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 922812-92-8 | ||||||||
Product Name | 2,5-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide | ||||||||
Molecular Formula | C17H13Cl2N3O3S | ||||||||
Molecular Weight | 410.27 | ||||||||
IUPAC Name | 2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | ||||||||
Standard InChI | InChI=1S/C17H13Cl2N3O3S/c1-25-17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3 | ||||||||
Standard InChIKey | NWEGZIAWBZIRKG-UHFFFAOYSA-N | ||||||||
SMILES | COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 8523341 | ||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume